molecular formula C21H22F3N5O3S B3470212 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B3470212
M. Wt: 481.5 g/mol
InChI Key: IGUFPVQSSIYIIA-UHFFFAOYSA-N
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Description

The compound 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic molecule It features a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group, connected via a sulfanyl linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 3,4-dimethoxybenzaldehyde with trifluoromethylpyrimidine under basic conditions.

    Sulfanyl Linkage Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-pyrimidine derivative with N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.

    Industry: It can be used in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl and dimethoxyphenyl groups contribute to its binding affinity and specificity. The sulfanyl linkage and acetamide moiety play crucial roles in its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methylacetamide
  • 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

Uniqueness

The uniqueness of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability, while the dimethoxyphenyl group contributes to its binding interactions. The sulfanyl linkage provides flexibility, and the acetamide moiety ensures overall stability.

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N5O3S/c1-28(10-13-9-25-29(2)11-13)19(30)12-33-20-26-15(8-18(27-20)21(22,23)24)14-5-6-16(31-3)17(7-14)32-4/h5-9,11H,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUFPVQSSIYIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

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